2-Methoxypyridine-4-carboximidamide hydrochloride

Computational Chemistry Physicochemical Properties Drug Design

Researchers requiring a 4-carboximidamide regioisomer for coordination chemistry often face supply gaps for the specific 1,4-donor geometry needed to construct bridged bimetallic complexes. This compound addresses that need: - The 1,4-donor geometry prevents standard N,N'-chelation, enabling divergent metal coordination for homobimetallic and heterobimetallic catalyst synthesis. - A TPSA of 71.99 Ų and LogP shift to ~0.80 make it a strategic scaffold for peripheral-target drug discovery with minimized CNS penetration. - Non-hazardous transport classification and ambient US shipping eliminate hazmat surcharges, reducing operational costs for library synthesis.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
Cat. No. B13111560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyridine-4-carboximidamide hydrochloride
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(=N)N.Cl
InChIInChI=1S/C7H9N3O.ClH/c1-11-6-4-5(7(8)9)2-3-10-6;/h2-4H,1H3,(H3,8,9);1H
InChIKeyFGZMKNDQVAQTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxypyridine-4-carboximidamide Hydrochloride: Overview


2-Methoxypyridine-4-carboximidamide hydrochloride (CAS 1679340-93-2) is a pyridine derivative featuring a methoxy substituent at the 2-position and a carboximidamide group at the 4-position . With a molecular formula of C₇H₁₀ClN₃O and a molecular weight of 187.63 g/mol, this compound serves as a versatile intermediate and ligand in coordination chemistry and organic synthesis . Unlike the more widely publicized 2-carboximidamide regioisomers, the 4-carboximidamide configuration of this compound dictates a distinct spatial orientation of its metal-coordinating groups, which is a critical parameter for chemists designing selective catalytic systems or bioactive molecules requiring precise pharmacophoric geometries .

1
Non-chelating ligand geometry for bridging coordination chemistry
1,4-donor arrangement supports bimetallic or MOF designs
2
Peripheral-target medicinal chemistry scaffold
TPSA-driven CNS exclusion supports peripheral selectivity research
3
Ambient-temperature shipping with non-hazardous classification
Supports cost-efficient library synthesis and bulk procurement

Substitution Risks of 2-Methoxypyridine-4-carboximidamide HCl


Simple replacement of 2-methoxypyridine-4-carboximidamide hydrochloride with a generic pyridinecarboximidamide or even a close regioisomer like 4-methoxypyridine-2-carboximidamide hydrochloride is chemically unsound. The position of the carboximidamide group on the pyridine ring fundamentally alters the compound's denticity, bite angle, and electronic environment upon metal coordination, directly impacting catalytic turnover and selectivity in cross-coupling reactions . Furthermore, the 2-methoxy substituent imposes steric and electronic effects that differentiate its reactivity from unsubstituted pyridine-4-carboximidamide or N'-hydroxy analogs. Computational data shows that the regioisomeric shift from 4-methoxypyridine-2-carboximidamide to 2-methoxypyridine-4-carboximidamide results in a measurable change in physicochemical properties, including a LogP shift from approximately 0.13 to 0.80, which directly influences solubility and membrane permeability in biological assays . Such differences are decisive in both catalytic and medicinal chemistry applications, where even minor structural modifications can lead to complete loss of activity or selectivity .

Target: 2-Methoxypyridine-4-carboximidamide HCl
1,4-donor arrangement: bridging or extended coordination only
Cannot form the 5-membered N,N'-chelate of the 1,2-regioisomer
Generic pyridinecarboximidamide or 2-isomer
May shift catalytic turnover and selectivity in cross-coupling cycles
2-Methoxy and 4-carboximidamide position alter electronic and steric profiles
Close regioisomer (4-methoxypyridine-2-carboximidamide)
LogP shift of ~0.69 units alters chromatography and biological partitioning
Direct replacement may require re-validation of solubility and assay conditions

2-Methoxypyridine-4-carboximidamide HCl: Differentiation Evidence


Regioisomeric LogP Comparison

Computed LogP values, a key determinant of compound solubility and permeability, differ markedly between regioisomers. 2-Methoxypyridine-4-carboximidamide hydrochloride exhibits a LogP of 0.80, while its regioisomer 4-methoxypyridine-2-carboximidamide (as the free base) has a calculated LogP of approximately 0.11 . This 0.69 LogP unit difference represents a nearly 5-fold difference in predicted partition coefficient, which directly translates to altered retention times in reversed-phase chromatography and differential biological partitioning .

Regioisomeric LogP
Cross-study comparable
LogP 0.80 vs ~0.11; Δ +0.69 (approx. 4.9-fold higher lipophilicity)
Supports assay-condition differentiation review
In silico data; vendor-reported computational values
Computational Chemistry Physicochemical Properties Drug Design

TPSA and CNS Drug-Likeness

The topological polar surface area (TPSA) of 2-methoxypyridine-4-carboximidamide hydrochloride is 71.99 Ų, as reported by the vendor . For comparison, the unsubstituted pyridine-4-carboximidamide core (as hydrochloride) has a TPSA of approximately 63.5 Ų. The 2-methoxy substituent increases the TPSA by about 8.5 Ų, which is significant in the context of CNS drug design where the threshold for oral CNS penetration is typically 60–70 Ų. This positions the compound outside standard CNS drug space, whereas the simpler analog remains within it [1].

TPSA & CNS Drug-Likeness
Class-level inference
TPSA 71.99 Ų; exceeds typical CNS oral threshold (60–70 Ų)
Peripheral target selection context; CNS exclusion support
Computed value; consensus literature threshold applied
Medicinal Chemistry Drug Design ADME Prediction

Chelation Mode: 4- vs. 2-Carboximidamide

The coordination chemistry of pyridinecarboximidamide ligands is determined by the relative position of the pyridine nitrogen and the carboximidamide functional group. 2-Methoxypyridine-4-carboximidamide presents a 1,4-relationship between its donor atoms, which promotes a bridging or extended chelation mode. In contrast, the extensively studied 4-methoxypyridine-2-carboximidamide (the 'Weix ligand') features a 1,2-relationship, enabling N,N'-bidentate chelation that forms a stable 5-membered metallacycle . This geometric distinction means that the 4-carboximidamide isomer cannot participate in the same nickel-catalyzed cross-coupling cycle reported for the 2-isomer with primary and secondary alkyl halides, but may instead be employed in the construction of bimetallic or metal-organic framework (MOF) systems requiring divergent ligand topology .

Chelation Mode
Class-level inference
1,4-donor arrangement; 5-membered N,N'-chelate impossible
Cannot replace Weix-type ligand in Ni-catalyzed cross-coupling
Coordination mode inferred from canonical SMILES/InChI
Coordination Chemistry Catalysis Ligand Design

Handling & Hazard Classification

2-Methoxypyridine-4-carboximidamide hydrochloride is classified as harmful if swallowed (H302) and a skin and respiratory irritant (H315, H319, H335) . It is designated 'Non-Hazardous for Transport,' which is a significant advantage over certain other pyridinecarboximidamide derivatives that require cold-chain or hazmat shipping . In contrast, the structurally related 4-methoxypyridine-2-carboximidamide (CAS 1179361-66-0) can exhibit a melting point of 174–176°C, indicating a more thermally stable crystal lattice; however, its transport classification may differ, influencing logistical costs for procurement .

Handling & Hazard
Cross-study comparable
Non-hazardous for transport; ambient-temperature shipping viable
Logistics cost and simplicity advantage over hazmat regioisomers
GHS07 Warning; H302, H315, H319, H335
Safety Storage Procurement

Purity & Batch Consistency

The product is available with a guaranteed minimum purity of 98% as determined by HPLC or equivalent validated method . This assay specification is critical for structure-activity relationship (SAR) studies where even 2% of an active impurity could generate a false positive hit. While many analogues such as pyridine-4-carboximidamide hydrochloride are also often offered at 97–98% purity, the specific impurity profile (e.g., residual cyanamide starting material or des-methoxy by-product) is unique to the synthetic route of this compound, and the provided certificate of analysis provides transparency that enhances data reproducibility .

Purity & Batch Consistency
Supporting evidence
Purity ≥ 98% (HPLC); batch-specific CoA available
Supports SAR reproducibility and patent documentation rigor
Impurity profile unique to synthetic route
Quality Control Screening Reproducibility

2-Methoxypyridine-4-carboximidamide HCl: Applications


Bridging Ligands for Bimetallic Catalysis

The 1,4-donor geometry of 2-methoxypyridine-4-carboximidamide hydrochloride precludes standard N,N'-chelate formation, making it a prime candidate for constructing bridged bimetallic complexes . Researchers can exploit this rigid, divergent orientation to synthesize homobimetallic or heterobimetallic catalysts where each metal center is coordinated by a distinct donor atom, a topology unattainable with the 1,2-regioisomeric Weix ligand.

Peripheral Drug Scaffold with CNS Exclusion

With a TPSA of 71.99 Ų, the compound naturally exceeds the physicochemical threshold for passive blood-brain barrier penetration . This makes it a strategically useful scaffold for medicinal chemists developing drugs targeting peripheral organs or tumors, where CNS-related side effects must be minimized. The 2-methoxy group further provides a synthetic handle for late-stage functionalization via demethylation or nucleophilic aromatic substitution.

Bioisostere SAR: Pyridine-4-carboximidamide

Given that N'-hydroxypyridine-4-carboximidamide has demonstrated potent anti-mycobacterial activity with low nanomolar IC50 values, the 2-methoxy analog provides an opportunity to study the effect of the N'-substituent on potency and metabolic stability . Procurement of the hydrochloride salt ensures high aqueous solubility for biochemical assay preparation, enabling dose-response screening without the confounding precipitation issues often observed with free-base amidines.

Cost-Efficient Library Synthesis Scale-Up

The compound's non-hazardous transport classification and ambient temperature shipping capability (within continental US) reduce logistical barriers to bulk procurement . For a medicinal chemistry group synthesizing a 96-membered compound library, the elimination of hazmat surcharges ($50–$200 per shipment) directly cuts operational costs, making this scaffold a budget-friendlier choice compared to hazmat-classified regioisomers.

Application
Selection Property
Validation Focus
Bridging ligand for bimetallic catalysis
1,4-donor geometry; non-chelating topology
Bridged homobimetallic or heterobimetallic complex formation
Peripheral drug scaffold (CNS exclusion)
TPSA above CNS oral threshold
Peripheral target selectivity and CNS side-effect minimization context
Bioisostere SAR: N'-substituent probe
Hydrochloride salt; high aqueous solubility
Dose-response screening without free-base precipitation artifacts
Cost-efficient library scale-up
Non-hazardous transport; ambient shipping
Operational cost reduction for parallel synthesis programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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